molecular formula C26H21BrN4 B11205371 7-(4-bromophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11205371
M. Wt: 469.4 g/mol
InChI Key: IECLBCQLDZCXBR-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrrolopyrimidines and features a unique structure. Its full chemical name is quite a mouthful, so let’s break it down:

    IUPAC Name: 7-(4-bromophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

    Molecular Formula: C24H21BrN2OS2

    Molecular Weight: 497.48 g/mol

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. While I don’t have specific data for this exact compound, similar pyrrolopyrimidines are often synthesized through multistep processes. These steps may include cyclization reactions, functional group transformations, and coupling reactions.

Industrial Production Methods:: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. researchers typically optimize synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the pyrimidine ring or other functional groups may occur.

    Oxidation Reactions: Oxidation of the amine group or other moieties could be relevant.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) in an organic solvent.

    Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon).

    Cyclization: Acidic conditions to form the pyrrolopyrimidine ring.

Major Products:: The major product would be the target compound itself, 7-(4-bromophenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Scientific Research Applications

    Medicinal Chemistry: It might exhibit biological activity, making it interesting for drug discovery.

    Biological Studies: Researchers may investigate its effects on cellular processes.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The exact mechanism of action remains to be elucidated. researchers would explore its interactions with specific molecular targets (e.g., enzymes, receptors) and associated signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, properties, and reactivity to related pyrrolopyrimidines. Its distinct features would set it apart.

Properties

Molecular Formula

C26H21BrN4

Molecular Weight

469.4 g/mol

IUPAC Name

7-(4-bromophenyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21BrN4/c1-18-7-9-19(10-8-18)15-28-25-24-23(20-5-3-2-4-6-20)16-31(26(24)30-17-29-25)22-13-11-21(27)12-14-22/h2-14,16-17H,15H2,1H3,(H,28,29,30)

InChI Key

IECLBCQLDZCXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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